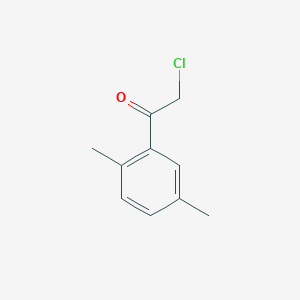

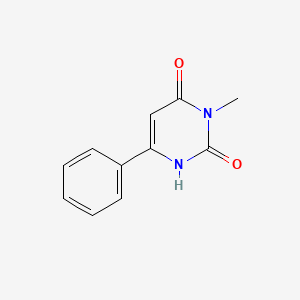

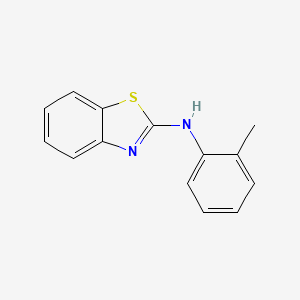

![molecular formula C13H12ClNO B1349618 2-[(2-Chloro-phenylamino)-methyl]-phenol CAS No. 7166-37-2](/img/structure/B1349618.png)

2-[(2-Chloro-phenylamino)-methyl]-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(2-Chloro-phenylamino)-methyl]-phenol” is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “2-[(2-Chloro-phenylamino)-methyl]-phenol”. However, similar compounds are often synthesized through condensation reactions3.Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-phenylamino)-methyl]-phenol” consists of a phenol group attached to a chloro-phenylamino-methyl group12.

Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “2-[(2-Chloro-phenylamino)-methyl]-phenol”.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-phenylamino)-methyl]-phenol” include a molecular weight of 233.69 g/mol12.Applications De Recherche Scientifique

Infrared Spectroscopy and Compound Synthesis

- Reduction Reaction Monitoring : Turhan and Yasar (2020) explored the synthesis of an imine compound (2-((phenylimino)methyl)phenol) and its reduction to 2-((phenylamino)methyl)phenol, monitored by infrared spectroscopy. This research demonstrates the application in understanding chemical reactions at the molecular level (Turhan & Yasar, 2020).

Antimicrobial Properties

- Antimicrobial Activity : Krishna et al. (2009) synthesized derivatives of 2-((phenylamino)methyl)phenol and evaluated their significant antimicrobial activity. This application is crucial in the development of new antibacterial agents (Krishna et al., 2009).

- Synthesis and Biological Evaluation : Halve et al. (2009) synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols and assessed their antibacterial activity against various human pathogens, indicating potential applications in treating bacterial infections (Halve et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition : Boughoues et al. (2020) investigated the use of 2-[(phenylamino)methyl]phenol derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research highlights the potential for these compounds in protecting industrial materials (Boughoues et al., 2020).

Anticancer Activity

- Breast Cancer Cell Inhibition : Sukria et al. (2020) investigated the anticancer activity of a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, in inhibiting T47D breast cancer cells. This research is indicative of potential applications in cancer treatment (Sukria et al., 2020).

Chemical Synthesis and Characterization

- Complex Synthesis and Characterization : Ağirbaş et al. (2008) demonstrated the synthesis of 2-((phenylamino)methyl)phenol and its further reaction in producing new chemical compounds, highlighting its role in advanced chemical synthesis (Ağirbaş et al., 2008).

Catalysis

- Catalytic Activity in Alcohol Oxidation : Yin et al. (2013) studied the use of Schiff base ligands, including 2[(4-chloro-phenylimino)-methyl]-phenol, in ruthenium(II) complexes for catalyzing the oxidation of alcohols to aldehydes and ketones. This is indicative of its application in catalysis (Yin et al., 2013).

Safety And Hazards

The safety and hazards associated with “2-[(2-Chloro-phenylamino)-methyl]-phenol” are not available in the current data.

Orientations Futures

The future directions for “2-[(2-Chloro-phenylamino)-methyl]-phenol” could involve further research into its synthesis, chemical reactions, and potential applications. It may also be beneficial to investigate its safety profile and environmental impact4.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

2-[(2-chloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICVFOZMJQFGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368451 |

Source

|

| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-phenylamino)-methyl]-phenol | |

CAS RN |

7166-37-2 |

Source

|

| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

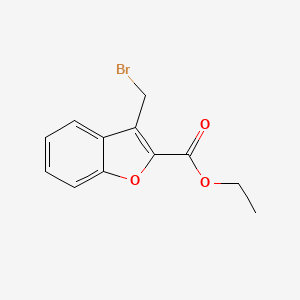

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

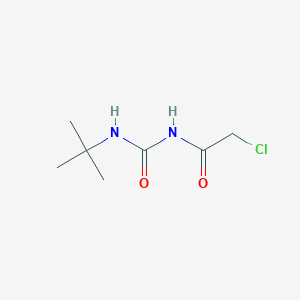

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

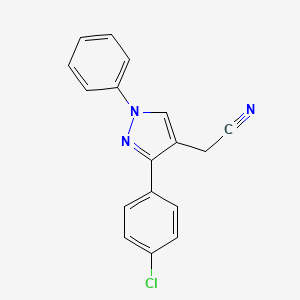

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)